molecular formula C37H70NaO8P B12086551 PA (egg PC)(sodiuM salt)

PA (egg PC)(sodiuM salt)

Cat. No.: B12086551
M. Wt: 696.9 g/mol
InChI Key: PPYXMAJBOKWTQX-ZAGWXBKKSA-M
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Description

PA (egg PC)(sodium salt): L-α-phosphatidic acid (Egg, Chicken) (sodium salt) , is a phospholipid compound derived from egg phosphatidylcholine. It is a multifunctional biomolecule that plays a crucial role in various biological processes. This compound is characterized by its chemical structure, which includes phosphoric acid, glycerol, fatty acids, and choline. It appears as a white powder with a foamy texture and is soluble in water, alcohols, and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: : PA (egg PC)(sodium salt) is typically prepared by removing glycerol and choline from desensitized egg phospholipids using hydrochloric acid. The desensitized egg phospholipids have their fatty acid sequences esterified. The product can be obtained through concentration or purification processes .

Industrial Production Methods: : In industrial settings, PA (egg PC)(sodium salt) is produced by ester exchange reactions involving phosphoric acid and choline. This method ensures the structural stability of the natural phospholipid .

Chemical Reactions Analysis

Types of Reactions: : PA (egg PC)(sodium salt) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphatidic acid derivatives, while reduction may yield glycerophospholipids .

Scientific Research Applications

PA (egg PC)(sodium salt) has a wide range of applications in scientific research, including:

Mechanism of Action

PA (egg PC)(sodium salt) exerts its effects through several mechanisms:

    Molecular Targets: It targets cell membranes and interacts with various proteins and enzymes.

    Pathways Involved: It is involved in the synthesis of other phospholipids such as phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, phosphatidylserine, and cardiolipin.

Comparison with Similar Compounds

PA (egg PC)(sodium salt) can be compared with other similar compounds, such as:

    Phosphatidylcholine: Similar in structure but contains choline as a head group.

    Phosphatidylethanolamine: Contains ethanolamine as a head group.

    Phosphatidylinositol: Contains inositol as a head group.

    Phosphatidylserine: Contains serine as a head group.

Uniqueness: : PA (egg PC)(sodium salt) is unique due to its specific combination of fatty acids and its role as a precursor in the biosynthesis of other phospholipids. Its ability to act as a signaling molecule and its applications in various fields further highlight its distinctiveness .

Properties

Molecular Formula

C37H70NaO8P

Molecular Weight

696.9 g/mol

IUPAC Name

sodium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate

InChI

InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b18-17+;

InChI Key

PPYXMAJBOKWTQX-ZAGWXBKKSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Origin of Product

United States

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